molecular formula C19H16ClF3N4O3 B604949 2BAct CAS No. 2143542-28-1

2BAct

Cat. No. B604949
CAS RN: 2143542-28-1
M. Wt: 440.8072
InChI Key: HYQJXXCYOYRNMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2BAct is a highly selective and orally active eIF2B (eukaryotic initiation factor 2B) activator with an EC50 of 33 nM . It is designed to prevent neurological defects caused by a chronic integrated stress response . It can penetrate the central nervous system (CNS) and has improved solubility and pharmacokinetics relative to eIF2B activator ISRIB trans-isomer .


Physical And Chemical Properties Analysis

2BAct is a solid substance with a molecular weight of 440.8 . It has good solubility in DMSO (250 mg/mL with ultrasonic assistance) . The compound should be stored at 4°C and protected from light .

Scientific Research Applications

Role in Neuroscience Research

“2BAct” is an activator of eukaryotic translation initiation factor 2B (eIF2B) with an EC50 of 33 nM in a reporter assay . It enhances eIF2B activity in primary fibroblasts isolated from Eif2b5R191H mutant (R191H) mouse embryos (EC50 = 7.3 nM), a model of vanishing white matter (VWM) leukodystrophy . In vivo, “2BAct” (30 mg/kg) normalizes body weight gain and prevents the development of motor deficits in R191H mice. It also prevents activation of the integrated stress response and myelin loss in the same model .

Role in Neurodegenerative Disorders

“2BAct” has been found to have potential applications in the field of neurodegenerative disorders . The compound’s ability to enhance eIF2B activity and prevent the development of motor deficits in mouse models suggests it could be a promising candidate for further research in the treatment of neurodegenerative diseases.

Mechanism of Action

2BAct works by stimulating the remaining activity of the mutant eIF2B complex in vivo, thereby abrogating the maladaptive stress response . This action helps prevent neurological defects caused by a chronic integrated stress response .

properties

IUPAC Name

N-[3-[[2-(4-chloro-3-fluorophenoxy)acetyl]amino]-1-bicyclo[1.1.1]pentanyl]-5-(difluoromethyl)pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClF3N4O3/c20-11-2-1-10(3-12(11)21)30-6-15(28)26-18-7-19(8-18,9-18)27-17(29)14-5-24-13(4-25-14)16(22)23/h1-5,16H,6-9H2,(H,26,28)(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYQJXXCYOYRNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)NC(=O)C3=NC=C(N=C3)C(F)F)NC(=O)COC4=CC(=C(C=C4)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(2-(4-Chloro-3-fluorophenoxy)acetamido)bicyclo[1.1.1]pentan-1-yl)-5-(difluoromethyl)pyrazine-2-carboxamide

Q & A

Q1: What is the mechanism of action of 2BAct? How does it interact with its target and what are the downstream effects?

A1: 2BAct directly targets eIF2B, a key regulatory protein within the Integrated Stress Response (ISR) pathway. The ISR is activated in response to various cellular stresses and leads to the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α). This phosphorylation event inhibits eIF2B, a guanine nucleotide exchange factor (GEF) for eIF2, ultimately attenuating protein synthesis.

Q2: What are the implications of 2BAct's mechanism of action for treating neurological diseases like Vanishing White Matter Disease (VWMD)?

A2: VWMD is characterized by mutations in the genes encoding eIF2B subunits, leading to reduced eIF2B activity and a chronic ISR state in the central nervous system []. This chronic ISR contributes to the progressive loss of myelin and the development of motor deficits observed in VWMD patients.

Q3: Beyond VWMD, what other neurological conditions might benefit from 2BAct's ability to modulate the ISR?

A3: Research suggests that dysregulated or chronic ISR activation contributes to the pathogenesis of several neurological disorders beyond VWMD. These include amyotrophic lateral sclerosis (ALS) and potentially even brain ribosomopathies caused by mutations in ribosomal proteins or associated factors like snoRNAs [].

Q4: How does 2BAct impact the expression of ISR-related genes and proteins?

A4: Studies show that 2BAct effectively normalizes the transcriptome and proteome in VWMD mouse models, reversing the changes induced by chronic ISR activation []. This normalization indicates that 2BAct not only restores translational activity but also effectively counters the broader cellular changes driven by the ISR.

Q5: Has 2BAct shown efficacy in any in vivo models of neurological disease?

A5: Yes, 2BAct demonstrated significant efficacy in preclinical studies using a mouse model of VWMD []. Chronic treatment with 2BAct prevented the development of motor deficits, myelin loss, and other pathological hallmarks of the disease. Notably, these improvements were observed alongside the normalization of ISR-related gene expression patterns in the brain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.